Methylcapsaicin

Description

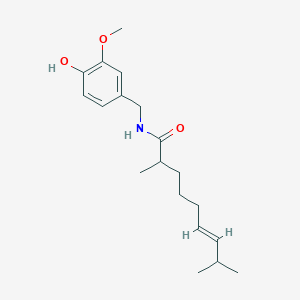

Structure

3D Structure

Properties

CAS No. |

17514-11-3 |

|---|---|

Molecular Formula |

C19H29NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(E)-N-[(3,4-dimethoxyphenyl)methyl]-8-methylnon-6-enamide |

InChI |

InChI=1S/C19H29NO3/c1-15(2)9-7-5-6-8-10-19(21)20-14-16-11-12-17(22-3)18(13-16)23-4/h7,9,11-13,15H,5-6,8,10,14H2,1-4H3,(H,20,21)/b9-7+ |

InChI Key |

QEVDLZKNQYHJAJ-VQHVLOKHSA-N |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |

Synonyms |

methylcapsaicin |

Origin of Product |

United States |

Chemical and Physical Properties

Methylcapsaicin possesses a distinct chemical structure and set of physical properties that are central to its biological activity. Its molecular formula is C22H31NO3, and it has a molecular weight of 361.49 g/mol . ontosight.ai The structure features a nonenamide backbone attached to a 3,4-dimethoxyphenylmethyl group. ontosight.ai A key feature is the (E)-configuration of the double bond within the nonenamide chain. ontosight.ai As a lipophilic compound, this compound can readily traverse cell membranes to interact with intracellular targets. ontosight.ai

Table 1: of this compound

| Property | Value |

| Molecular Formula | C22H31NO3 |

| Molecular Weight | 361.49 g/mol |

| IUPAC Name | N-((3,4-dimethoxyphenyl)methyl)-8-methyl-(E)-6-nonenamide |

| Melting Point | 77-78°C zenodo.org |

| Pungency | Moderately pungent zenodo.org |

Synthesis and Biosynthesis

Chemical Synthesis

The synthesis of this compound involves the methylation of the phenolic hydroxyl group of capsaicin (B1668287). msstate.edu A historical method for this conversion involves the oxidation of this compound, which yields veratric acid, indicating the presence of a vanillin (B372448) residue in the parent capsaicin molecule. zenodo.org Acid hydrolysis of this compound can also be performed under pressure to break it down. zenodo.org

Role of ERK-dependent Mechanisms

Biosynthesis

While this compound itself is a synthetic derivative, its precursor, capsaicin, is biosynthesized in the placental tissue of chili peppers. researchgate.net The biosynthesis of capsaicinoids involves the condensation of vanillylamine (B75263) with a branched-chain fatty acid, a process catalyzed by the enzyme capsaicin synthase.

Biosynthesis and Metabolic Pathways of Methylcapsaicin

Biosynthetic Origin in Capsicum Species

The biosynthesis of methylcapsaicin is a localized process, occurring specifically in the glandular cells of the placenta in pepper fruits. mdpi.com The molecule is an amide, formed from two distinct precursor molecules, each generated by a separate metabolic pathway within the plant cell. nih.govresearchgate.net

The aromatic portion of the this compound molecule, a vanillylamine (B75263) group, originates from the phenylpropanoid pathway. mdpi.comsld.cu This pathway begins with the amino acid phenylalanine. nih.govresearchgate.net A series of enzymatic reactions converts phenylalanine into vanillylamine. Key enzymes in this conversion include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), and caffeic acid O-methyltransferase (COMT). researchgate.netnih.gov Phenylpropanoids are precursors to various secondary metabolites in plants, including flavonoids and lignin, but in Capsicum, a significant portion is channeled towards capsaicinoid synthesis. nih.gov

The second precursor to this compound is a branched-chain fatty acid, specifically 8-methylnonanoic acid. imperial.ac.uk This fatty acid is synthesized via the branched-chain fatty acid pathway. nih.govmdpi.com This process uses amino acids as primers. wikipedia.org For the iso-fatty acids that form capsaicin (B1668287) and nordihydrocapsaicin, the amino acid valine is the starting point. For this compound, the precursor is the amino acid leucine. nih.govsld.cu Leucine is converted into 3-methylbutyryl-CoA, which then acts as a primer for the fatty acid synthase (FAS) system. wikipedia.org The chain is elongated through the addition of two-carbon units from malonyl-CoA until the C10 fatty acid, 8-methylnonanoic acid, is formed. nih.gov Key enzymes in this pathway include branched-chain amino acid transferase (BCAT) and β-ketoacyl synthase (KAS). researchgate.net

The final step in the biosynthesis of this compound is the condensation of the two precursors: vanillylamine from the phenylpropanoid pathway and the 8-methylnonanoyl-CoA from the branched-chain fatty acid pathway. mdpi.comnih.gov This reaction is catalyzed by the enzyme capsaicinoid synthase (CS), also known as capsaicin synthase. mdpi.comresearchgate.net This enzyme is encoded by the Pun1 gene and facilitates the formation of the amide bond that characterizes this compound and other capsaicinoids. nih.govfrontiersin.org The resulting capsaicinoids accumulate in the vacuoles of the placental epidermal cells. nih.gov

Branched-Chain Fatty Acid Pathway Contributions

Enzymatic and Genetic Regulation of Biosynthesis

The level of this compound and other capsaicinoids in a pepper fruit is a quantitative trait, meaning it is controlled by multiple genes and is influenced by environmental factors. nih.govresearchgate.net Research has focused on identifying the specific genes and regulatory elements that control the expression of the biosynthetic pathways.

Structural genes are those that code for the enzymes and proteins directly involved in the metabolic pathway. ontosight.aibyjus.com Through comparative gene expression studies between pungent and non-pungent pepper varieties, researchers have identified over 50 genes that are likely involved in capsaicinoid biosynthesis. nih.govmdpi.com These genes encode the enzymes that catalyze the steps in both the phenylpropanoid and branched-chain fatty acid pathways. nih.gov

The table below lists some of the key structural genes identified and their functions in the biosynthesis of capsaicinoids like this compound.

| Gene | Enzyme/Protein Coded | Pathway Contribution | Reference(s) |

| PAL | Phenylalanine Ammonia-Lyase | Phenylpropanoid: First step, converts Phenylalanine to Cinnamic acid. | researchgate.net, nih.gov |

| C4H | Cinnamate 4-hydroxylase | Phenylpropanoid: Hydroxylates Cinnamic acid. | mdpi.com, researchgate.net |

| COMT | Caffeic acid O-methyltransferase | Phenylpropanoid: Methylates caffeoyl-CoA. | researchgate.net, nih.gov |

| pAMT | Putative Aminotransferase | Phenylpropanoid: Final step in vanillylamine synthesis. | researchgate.net, nih.gov, frontiersin.org |

| BCAT | Branched-chain amino acid transferase | Branched-Chain Fatty Acid: Initiates the pathway from Leucine/Valine. | researchgate.net, researchgate.net |

| KAS | β-ketoacyl-ACP synthase | Branched-Chain Fatty Acid: Elongates the fatty acid chain. | mdpi.com, researchgate.net |

| Pun1 (CS) | Capsaicinoid Synthase | Condensation: Joins vanillylamine and the fatty acid. | mdpi.com, nih.gov, frontiersin.org |

| AT3 | Acyltransferase | Believed to be involved in the condensation step. | nih.gov |

Mutations in these structural genes can lead to a non-pungent phenotype. For instance, a mutation in the pAMT gene can disrupt vanillylamine synthesis, and a deletion in the Pun1 gene results in a non-functional capsaicinoid synthase, both of which block the production of capsaicinoids. frontiersin.org

Quantitative Trait Loci (QTL) analysis is a statistical method used to link phenotypic data (like capsaicinoid content) with genotypic data (molecular markers) to identify specific regions on chromosomes that control the trait. researchgate.net Numerous QTL mapping studies in Capsicum have been conducted to locate the genetic factors regulating pungency. frontiersin.orgresearchgate.netnih.gov

These studies have successfully identified several QTLs associated with the content of capsaicin, dihydrocapsaicin, and total capsaicinoids across different chromosomes, including 1, 2, 3, 4, 6, 7, 9, 10, and 12. researchgate.netnih.gov

The table below summarizes key findings from QTL analyses for capsaicinoid content.

| Chromosome(s) | Identified QTL/Gene | Significance in Pungency | Reference(s) |

| 2, 7 | cap7.1, cap7.2 | A major QTL on chromosome 7, cap7.1, showed significant interaction with a locus on chromosome 2, affecting 24-42% of the phenotypic variation. cap7.2 is another significant QTL on this chromosome. | researchgate.net |

| 3, 9 | Pun2_PJ_Gibbs_3.11 | Major QTLs for capsaicinoid content were found on chromosomes 3 and 9. The QTL on chromosome 3 was found to contain the pAMT gene, indicating its crucial role in pungency. | frontiersin.org |

| 1, 2, 3, 4, 10 | Multiple QTLs | A combined QTL mapping and GWAS study identified five common QTL regions on these chromosomes across different populations. Candidate genes involved in the biosynthetic pathway were located within these regions. | nih.gov |

| Multiple | 30 Meta-QTLs | A meta-analysis of 29 different studies identified 30 consensus QTL regions (meta-QTLs) for various traits, including those related to biochemical content, distributed across all 12 Capsicum chromosomes. | mdpi.com, typeset.io |

Identification and Characterization of Structural Genes

This compound Metabolic Transformations

The metabolic fate of this compound, a naturally occurring capsaicinoid, is crucial for understanding its biological activity and residence time in physiological systems. While research specifically detailing the metabolic transformations of this compound is limited, significant insights can be drawn from studies on its close structural analogue, capsaicin. The biotransformation of these compounds generally occurs through Phase I and Phase II metabolic reactions, primarily in the liver.

In Vitro and In Vivo Metabolic Profiles

Detailed metabolic profiles for this compound are not extensively documented in current scientific literature. However, the metabolic pathways for capsaicinoids are well-established, with the liver being the primary site of metabolism. In vitro studies using human, rat, and dog liver microsomes and S9 fractions have shown that capsaicin undergoes several key transformations. nih.gov These processes are catalyzed largely by the cytochrome P450 (CYP) enzyme system. nih.govacs.org

The primary metabolic routes for capsaicin involve hydroxylation at the alkyl side chain and O-demethylation of the vanillyl moiety. acs.org In vitro studies with human skin have shown that biotransformation is slow, with the majority of the compound remaining unchanged and a small fraction being metabolized to vanillylamine and vanillic acid. nih.gov In vivo, these metabolites can undergo further conjugation before excretion.

Given the structural similarity, it is hypothesized that this compound follows analogous metabolic pathways. The main transformations likely include:

Phase I Reactions : Oxidation, such as hydroxylation on the fatty acid side chain and dehydrogenation. acs.orgnih.gov

Phase II Reactions : Conjugation of metabolites with endogenous molecules like glucuronic acid to increase water solubility and facilitate excretion. acs.org

The table below summarizes the major metabolites identified for capsaicin, which serve as a predictive profile for this compound.

| Metabolite Name | Metabolic Reaction | Notes |

|---|---|---|

| 16-Hydroxycapsaicin | Alkyl Hydroxylation | A major metabolite formed in liver microsomes. nih.gov |

| 17-Hydroxycapsaicin | Alkyl Hydroxylation | A major metabolite formed in liver microsomes. nih.gov |

| 16,17-Dehydrocapsaicin | Alkyl Dehydrogenation | A major metabolite identified from microsomal incubations. nih.gov |

| Vanillylamine | Amide Bond Cleavage | Detected in both liver and skin metabolism studies. nih.gov |

| Vanillin (B372448) | Amide Bond Cleavage & Oxidation | A downstream metabolite from vanillylamine. nih.gov |

| O-demethylated Capsaicin | O-demethylation | Produces a reactive intermediate. acs.orgnih.gov |

Enzyme Kinetics and Metabolite Dynamics in Biological Systems

The rate at which this compound is metabolized is governed by the principles of enzyme kinetics, most commonly described by the Michaelis-Menten model. mgcub.ac.inlibretexts.org This model characterizes the relationship between the substrate concentration and the reaction rate, defined by the parameters Vmax (maximum reaction rate) and Km (the substrate concentration at half Vmax). mgcub.ac.inresearchgate.net A low Km value indicates a high affinity of the enzyme for the substrate. numberanalytics.com

While specific kinetic parameters (Km, Vmax) for the enzymes that metabolize this compound are not available in the published literature, studies on capsaicin have identified a range of cytochrome P450 (CYP) isoforms responsible for its biotransformation. acs.orgresearchgate.net The metabolism of capsaicinoids by these enzymes can lead to detoxification, but also to the formation of reactive electrophilic intermediates. nih.gov The specific CYP enzymes involved can influence the rate of clearance and the profile of metabolites formed.

The table below lists the human CYP450 enzymes that have been shown to catalyze the metabolism of capsaicin. It is highly probable that these same enzymes are involved in the metabolic transformation of this compound.

| Enzyme Isoform |

|---|

| CYP1A1 |

| CYP1A2 |

| CYP2B6 |

| CYP2C8 |

| CYP2C9 |

| CYP2C19 |

| CYP2D6 |

| CYP2E1 |

| CYP3A4 |

Furthermore, studies have shown that capsaicin can act as an inhibitor of certain CYP enzymes. For instance, capsaicin was found to inhibit CYP3A4 activity with an IC50 (concentration causing 50% inhibition) value of 21.5 µmol/L, likely through a mechanism-based inhibition. This suggests potential for interactions if co-administered with other substances metabolized by this enzyme.

Mitochondrial Metabolic Interactions

Mitochondria are central hubs for cellular energy metabolism and are a key site of action for capsaicinoids. Research indicates that this compound directly interacts with mitochondrial processes. A key study found that both capsaicin and this compound inhibit mitochondrial energy metabolism by blocking the flow of electrons from NADH to coenzyme Q. alljournals.cn This action is located at the NADH dehydrogenase segment (Complex I) of the mitochondrial electron transport chain. alljournals.cn Notably, the same study reported that on the basis of I50 values, this compound was approximately three times more potent than capsaicin in its inhibitory action on NADH oxidation. alljournals.cn

The interaction of capsaicinoids with mitochondria involves several mechanisms that disrupt normal function, leading to significant cellular effects. mdpi.com These interactions, which are likely shared by this compound, include:

Disruption of Mitochondrial Membrane Potential : Capsaicinoids can cause a dissipation of the mitochondrial inner transmembrane potential, a critical step in the induction of apoptosis. mdpi.comresearchgate.net

Generation of Reactive Oxygen Species (ROS) : By inhibiting electron transport chain complexes, particularly Complex I and Complex III, capsaicinoids can lead to the generation of ROS, causing oxidative stress and mitochondrial damage. mdpi.comnih.gov

Induction of Mitophagy : Prolonged exposure to capsaicinoids can induce mitophagy, a cellular process that removes damaged mitochondria. nih.gov

Interaction with Mitochondrial Proteins : Capsaicin has been shown to bind to the mitochondrial protein Prohibitin 2 (PHB2), which is involved in maintaining mitochondrial integrity and function. biorxiv.org This interaction can modulate other protein-protein interactions at the mitochondria. biorxiv.org

Modulation of Mitochondria-ER Contact Sites : Capsaicin has been observed to affect the interactions between mitochondria and the endoplasmic reticulum (MAMs), which are crucial for calcium homeostasis and lipid metabolism. frontiersin.org

The table below summarizes the reported effects of capsaicinoids on mitochondrial functions.

| Mitochondrial Target/Process | Observed Effect | Reference |

|---|---|---|

| NADH Dehydrogenase (Complex I) | Inhibition of electron flow from NADH to Coenzyme Q | alljournals.cn |

| Electron Transport Chain (Complex I & III) | Reduced activity | mdpi.comnih.gov |

| Mitochondrial Membrane Potential | Dissipation/Depolarization | mdpi.comnih.gov |

| Reactive Oxygen Species (ROS) | Increased generation | mdpi.com |

| Prohibitin 2 (PHB2) | Binding and modulation of protein interactions | biorxiv.org |

| Mitophagy | Induction to remove damaged mitochondria | nih.gov |

Structure Activity Relationship Sar of Methylcapsaicin and Analogs

Pharmacophore Model Delineation

A pharmacophore represents the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. tandfonline.com For capsaicinoids like Methylcapsaicin, the pharmacophore model is well-defined and consists of a polar head, a linker, and a hydrophobic tail, which correspond to the three main structural regions of the molecule. tandfonline.comtandfonline.com This model helps in predicting the biological activity of new analogs and understanding their mechanism of action at the molecular level. krishisanskriti.org

Each of the three principal regions of the this compound molecule plays a distinct and crucial role in its interaction with receptors, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1). mdpi.commdpi.com

The Vanillyl Region (A-region) , or the aromatic head, is fundamental for agonist activity. mdpi.com This phenolic group, with its hydroxyl (-OH) and methoxy (B1213986) (-OCH3) substituents on the aromatic ring, is critical for binding to the receptor. mdpi.commdpi.com The phenolic hydroxyl group, in particular, is a key hydrogen-bond donor and acceptor, forming crucial interactions that anchor the ligand to the receptor's binding pocket, specifically with amino acid residues like Y511 and E570, facilitating the gating of the channel. mdpi.comfrontiersin.orgnih.gov The pungency associated with many capsaicinoids is also attributed to the vanillyl moiety. mdpi.com

The Amide Region (B-region) serves as a stable linker between the aromatic head and the aliphatic tail. mdpi.commdpi.com This amide bond is not merely a structural spacer; it actively participates in binding by forming hydrogen bonds with the receptor, such as with residue T551 in the TRPV1 channel. nih.gov This interaction helps to correctly orient the molecule within the binding site and contributes to the stability of the ligand-receptor complex. mdpi.combiorxiv.org Modifications to this linker region can significantly alter the compound's potency and recognition by the target. biorxiv.org Replacing the amide bond with an ester bond, as seen in capsinoids, results in non-pungent compounds with different pharmacological profiles, highlighting the importance of the amide linkage. publisherspanel.com

The Aliphatic Chain Region (C-region) is a hydrophobic tail that provides maximal potency. mdpi.com The length and degree of saturation of this fatty acid chain are critical determinants of the compound's biological activity. mdpi.comnih.gov This hydrophobic tail is believed to interact with the S6 helix of the TRPV1 receptor's binding pocket through van der Waals forces. biorxiv.org SAR studies have demonstrated that an optimal chain length, typically around eight or nine carbon atoms, is required for high potency. mdpi.comnih.gov Both shortening and excessively lengthening the chain can lead to a decrease in activity. biorxiv.orgnih.gov For instance, analogs with very long acyl chains (e.g., C16 or greater) are often non-pungent. researchgate.nettandfonline.com

Table 1: Functional Significance of Pharmacophoric Regions in Capsaicinoids

| Pharmacophoric Region | Structural Component | Key Function in Biological Activity |

| A-Region | Vanillyl Group | Essential for receptor binding and activation; forms key hydrogen bonds. mdpi.comfrontiersin.org Responsible for pungency. mdpi.com |

| B-Region | Amide Bond | Acts as a stable linker; forms hydrogen bonds to orient the ligand. mdpi.comnih.gov Critically alters recognition and potency. biorxiv.org |

| C-Region | Aliphatic Chain | Modulates potency through hydrophobic interactions. mdpi.comnih.gov Optimal length is crucial for maximal activity. mdpi.combiorxiv.org |

Impact of Chemical Modifications on Biological Activity

Altering the chemical structure of any of the three key regions of the this compound molecule can have profound effects on its biological activity, influencing how strongly it binds to its receptor and its selectivity for different targets.

The potency of capsaicinoid analogs is highly sensitive to chemical modifications. The length of the aliphatic tail is a primary factor; studies show that decreasing the length of the tail reduces the ability to activate the TRPV1 receptor. biorxiv.org For example, reducing the carbon chain of capsaicin (B1668287) by just six carbons can increase the concentration required for a half-maximal response (EC50) by approximately 3,000-fold, indicating a massive drop in potency. nih.gov

Modifications to the vanillyl head are also critical. Removing the hydroxyl radical from this group can significantly alter biological activity. scielo.br Even a single hydroxylation on the acyl tail can diminish potency towards the rat TRPV1 receptor by more than 100-fold. biorxiv.org Conversely, some synthetic analogs with modifications in the C-region, such as Arvanil and Olvanil which have longer acyl chains, display greater anti-invasive activity in certain cancer cell lines compared to capsaicin. researchgate.nettandfonline.com

The interaction is stereospecific, and even minor changes can affect how the ligand fits into the binding pocket. For instance, novel capsaicin analogs designed to be slightly larger or smaller (by ~1.5 Å) without changing the core chemistry showed that these subtle size differences were sufficient to alter the maximal activation of the TRPV1 channel. elifesciences.org

Table 2: Effect of Chemical Modifications on Capsaicinoid Activity

| Compound/Modification | Chemical Change from Capsaicin | Observed Effect on Biological Activity | Reference(s) |

| Short-chain analogs (e.g., C3) | Reduction of the aliphatic tail from 9 to 3 carbons. | ~3,000-fold increase in EC50, indicating drastically lower potency. | nih.gov |

| AN4 | Reduction of the acyl chain from 9 to 5 carbons. | Showed biological activity most similar to capsaicin among tested analogs. | scielo.br |

| AN2 | Removal of the hydroxyl from the vanillyl group and reduction of the acyl chain to 3 carbons. | Showed the most potent cytotoxic effects in one study on HTC cells. | scielo.br |

| Olvanil/Arvanil | Longer and more complex aliphatic side chains. | Non-pungent and display greater anti-invasive activity in SCLC cells than capsaicin. | researchgate.nettandfonline.com |

| VBE (Vanillyl butyl ether) | Shorter side chain than capsaicin. | Showed the highest sensitivity among several tested vanilloid analogs with short chains. | nih.gov |

The TRPV1 receptor demonstrates remarkable ligand selectivity, capable of distinguishing between closely related compounds that may act as either agonists or antagonists. elifesciences.org Chemical modifications are key to this discrimination. For example, while capsaicin is a potent agonist, the synthetic analog Capsazepine, which features a modified head group (a benzazepine ring instead of a vanillyl group), acts as a competitive antagonist at the same binding site. tandfonline.comacs.org

This selectivity arises from the specific network of interactions within the binding pocket. The "head-down, tail-up" binding configuration allows the vanillyl and amide groups to form specific hydrogen bonds that anchor the agonist, while the tail interacts with other regions of the pocket. mdpi.com Altering these groups can disrupt the precise conformation needed for activation, potentially leading to a compound that binds but does not activate the channel (an antagonist) or one that activates it differently.

Furthermore, some analogs can act as positive modulators, enhancing the effect of capsaicin even if they are weak activators or non-activating on their own. biorxiv.org The ability to fine-tune a molecule's structure allows for the development of compounds with highly specific profiles, such as potent agonists, antagonists, or modulators, thereby altering ligand selectivity.

Modulation of Receptor Binding Potency

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for exploring the structure-activity relationships of capsaicinoids. These methods allow for the prediction of biological activity and provide insights into the molecular interactions that govern ligand binding, complementing experimental data. pnas.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.syresearchgate.net For capsaicinoids, QSAR models are used to predict the activity of novel analogs before they are synthesized, saving time and resources. krishisanskriti.orgspu.edu.sy

These models typically use descriptors that quantify the physicochemical properties of the molecules, such as hydrophobicity (LogP), electronic properties, and steric (size and shape) parameters. spu.edu.sy By analyzing a training set of compounds with known activities, a QSAR equation is derived that can predict the activity of new compounds. krishisanskriti.org For example, back-propagation artificial neural networks have been successfully trained to model the SAR of a large series of capsaicin analogs, correctly classifying the activity of over 90% of the compounds in a test set. acs.org Such studies have confirmed that hydrophobicity and steric factors of the acyl chain, as well as electronic features of the aromatic ring, are key determinants of activity. researchgate.netresearchgate.net QSAR helps to identify which parameters are most critical for the biological response, guiding the rational design of more potent and selective analogs. mdpi.com

Molecular Modeling of Ligand-Receptor Interactions

Molecular modeling has become an indispensable tool in medicinal chemistry and pharmacology for investigating the interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govnih.gov These computational techniques, including molecular docking and molecular dynamics (MD) simulations, provide critical insights into the structural basis of a compound's activity by predicting its binding conformation, affinity, and the specific interactions that stabilize the ligand-receptor complex. nih.govmdpi.com Understanding these interactions is fundamental to elucidating structure-activity relationships (SAR) and guiding the rational design of new, more potent, or selective therapeutic agents. nih.govnih.gov

For this compound and its parent compound, capsaicin, the primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. mdpi.comfrontiersin.org This channel is a well-established receptor for vanilloid compounds and is implicated in pain and heat sensation. mdpi.comfrontiersin.org Computational studies have been instrumental in defining the vanilloid binding site on the TRPV1 receptor, which is located in a hydrophobic cavity formed by transmembrane helices S3, S4, and the S4-S5 linker of a single subunit of the tetrameric channel. nih.govnih.gov

Molecular docking and simulation studies on capsaicin have identified key amino acid residues within this pocket that are crucial for binding and activation. These include Tyr511, Ser513, and Thr550/Thr551. mdpi.commdpi.com The interaction is primarily mediated by a combination of hydrogen bonds and van der Waals forces. nih.govpreprints.org The vanillyl head group of capsaicin is anchored by specific interactions, while the aliphatic tail resides in a hydrophobic portion of the pocket. nih.gov

When this compound (also known as N-Methylcapsaicin) is analyzed using these computational methods, a significant difference in its interaction with the TRPV1 receptor is observed compared to capsaicin. The key structural modification in this compound is the methylation of the amide nitrogen. Research findings indicate that this modification dramatically alters the molecule's conformational flexibility and its preferred low-energy state. acs.org

Computational analysis has demonstrated that the low-energy conformation of N-Methylcapsaicin is substantially different from that of capsaicin. acs.org This altered shape is less complementary to the TRPV1 binding pocket, leading to a significant reduction in binding affinity and, consequently, biological activity. acs.org While it was initially thought that the loss of the amide proton would prevent a crucial hydrogen bond with the receptor, analysis of cryo-electron microscopy (cryo-EM) structures suggests a lack of direct interaction between the capsaicin amide NH group and the TRPV1 receptor. acs.org This finding implies that the N-methylation primarily affects activity by inducing an unfavorable conformation for receptor binding, rather than by simply removing a hydrogen bond donor. acs.org This is supported by experimental data where N-methylated capsaicin analogs show a profound loss of potency. acs.org

Detailed Research Findings

Molecular modeling provides a quantitative and qualitative framework for understanding these interactions. Binding energy calculations estimate the stability of the ligand-receptor complex, where a more negative value typically indicates a stronger interaction. While specific binding energy values for this compound are not consistently reported, its dramatically reduced potency strongly suggests a much less favorable binding energy compared to capsaicin. For context, various in silico studies have calculated the binding energy of capsaicin to be in the range of -6.3 to -8.0 kcal/mol. preprints.orgfrontiersin.org

The functional consequence of this poor fit is a drastic decrease in the ability of this compound to activate the TRPV1 channel. The table below summarizes the key differences in the molecular and functional properties of Capsaicin versus this compound based on computational and experimental findings.

| Compound | Key Structural Feature | Computationally Predicted Conformation | Key Receptor Interactions | Biological Potency (EC₅₀) |

| Capsaicin | Amide (-NH-) | Favorable for TRPV1 pocket | Hydrogen bonds and van der Waals forces with Tyr511, Ser513, Thr550. mdpi.commdpi.com | Sub-micromolar range |

| This compound | N-Methyl Amide (-N-CH₃-) | Unfavorable for TRPV1 pocket acs.org | Steric hindrance and poor conformational fit reduce interaction strength acs.org | > 100 µM acs.org |

The following table lists the key amino acid residues in the TRPV1 binding pocket that have been identified through molecular modeling of capsaicinoid compounds as being critical for interaction.

| Interacting Residue | Location | Putative Interaction with Vanilloid Ligand |

| Tyrosine 511 (Tyr511) | Transmembrane Helix 3 (S3) | Crucial for stabilizing the bound state through interactions with the ligand's aromatic head group. nih.govmdpi.com |

| Serine 513 (S513) | Transmembrane Helix 3 (S3) | Forms part of the hydrophilic binding region for the vanillyl head. mdpi.com |

| Threonine 550 (Thr550) | Transmembrane Helix 4 (S4) | Engages in hydrogen bonding with the amide group of the ligand, potentially via bridging water molecules. mdpi.commdpi.com |

| Glutamic Acid 571 (E571) | S4-S5 Linker | Contributes to the formation of the hydrophilic portion of the binding pocket. mdpi.com |

Preclinical Research Methodologies for Methylcapsaicin Studies

In Vivo Animal Models

In vivo studies are essential for understanding the physiological and behavioral effects of methylcapsaicin in a whole organism. kyinno.comlabtoo.com These studies provide insights into the compound's pharmacodynamics and how its effects may vary across different species.

A notable aspect of capsaicinoid research is the marked difference in response between avian and mammalian species. Birds are largely insensitive to the pungent effects of capsaicin (B1668287) and its analogs, a phenomenon attributed to differences in the TRPV1 channel. researchgate.netunl.edu This insensitivity is thought to be an evolutionary adaptation. unl.edu

Comparative studies using species like European starlings and Norway rats have shown that while capsaicin is a potent repellent for rats, it is not aversive to birds. researchgate.net Interestingly, structural modifications to the capsaicin molecule can alter these responses. For example, veratryl acetamide, an analog, was found to be aversive to birds but not to rats, highlighting the nuanced structure-activity relationships that govern species-specific responses. researchgate.net These taxonomic differences in trigeminal chemoreception underscore the importance of selecting appropriate animal models in preclinical research. researchgate.netunl.edu

Table 2: Species-Specific Responses to Capsaicinoids

| Species | Response to Capsaicin | Potential Mechanism | Reference |

| Mammals (e.g., Rats) | Aversive, potent trigeminal irritant | High sensitivity of mammalian TRPV1 to capsaicin. researchgate.netunl.edu | researchgate.net |

| Avian (e.g., Starlings) | Insensitive, not aversive | Lower sensitivity of avian TRPV1 to capsaicin. researchgate.netunl.edu | researchgate.net |

Pharmacodynamic (PD) assessments in vivo aim to characterize the effects of a drug on the body over time. allucent.comeuropa.eu For this compound, these studies would involve evaluating its physiological and behavioral effects in animal models. This can include measuring responses related to nociception, inflammation, and other TRPV1-mediated processes.

The goal of in vivo PD studies is to establish a dose-response relationship and understand the time course of the compound's effects. nih.govfda.govmdpi.com These assessments are critical for bridging the gap between in vitro findings and potential clinical applications, providing essential information on the compound's in vivo potency and efficacy. frontiersin.orgcreative-biolabs.com By combining pharmacokinetic data (what the body does to the drug) with pharmacodynamic data, researchers can build a comprehensive profile of a compound like this compound. nih.gov

Methods for Assessing Specific Biological Endpoints (e.g., hot plate test)

Preclinical studies utilize various in vivo models to assess the biological effects of compounds like this compound. These models are crucial for understanding the compound's potential therapeutic applications, particularly in the context of pain and inflammation.

The hot plate test is a standard and widely used method for evaluating the analgesic properties of a compound. advinus.combiomed-easy.com This test measures the latency of a rodent's response to a thermal stimulus. nih.govucsf.edu An animal is placed on a metal surface heated to a constant temperature, typically between 48°C and 55°C, and the time it takes for the animal to exhibit a pain response, such as paw licking or jumping, is recorded. biomed-easy.comnih.govucsf.edu An increase in this response latency after administration of a compound suggests an analgesic effect. biocompare.com This test is particularly useful for assessing centrally acting analgesics. advinus.com

In addition to the hot plate test, other nociceptive assays are employed to create a comprehensive profile of a compound's activity. These include:

Tail-flick and tail immersion tests: These assays also measure response to a thermal stimulus but are focused on a spinal reflex. advinus.commdbneuro.com

Formalin test: This model induces a biphasic pain response and is used to study both acute and persistent pain mechanisms. advinus.comnih.gov

Mechanical allodynia tests (e.g., von Frey filaments): These tests assess the response to a normally non-painful mechanical stimulus, which becomes painful in certain chronic pain states. mdbneuro.combioseb.com

Chemical-induced writhing models: Intraperitoneal injections of substances like acetic acid or phenylquinone are used to induce visceral pain, characterized by abdominal constrictions. psychogenics.com

These models can be applied in various contexts, including inflammatory pain induced by agents like carrageenan or Complete Freund's Adjuvant (CFA), and neuropathic pain models created by nerve injury. advinus.comans-biotech.comnih.gov By using a combination of these behavioral assays, researchers can gain a detailed understanding of the type and extent of the biological activity of a compound like this compound. mdbneuro.com

Advanced Analytical Techniques

The precise characterization and quantification of this compound in various matrices rely on sophisticated analytical instrumentation. These techniques are essential for purity assessment, structural elucidation, and quantitative analysis in preclinical research.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. libretexts.orgcreative-proteomics.com It is a cornerstone in the analysis of capsaicinoids, including this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is widely used for the quantitative determination of capsaicinoids. LC-MS offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures. wikipedia.org

Different ionization sources can be coupled with MS to generate ions from the analyte. For capsaicinoids, the most common are:

Electrospray Ionization (ESI): This soft ionization technique is highly sensitive for the analysis of capsaicinoids, typically forming protonated molecules ([M+H]+).

Atmospheric Pressure Chemical Ionization (APCI): While also used, APCI generally shows a poorer response for capsaicinoids compared to ESI.

Coordination Ion Spray (CIS): This technique involves the formation of charged complexes between the analyte and added metal ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful combination used for separating and identifying volatile compounds. chromtech.com While less common for capsaicinoids than LC-MS due to their lower volatility, it can be a valuable tool. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) enhances the analytical power by performing multiple stages of mass analysis. drugdiscoverynews.com This technique is particularly useful for structural elucidation and for quantifying analytes in complex biological matrices with high selectivity and sensitivity. researchgate.net

Below is a table summarizing the application of different mass spectrometry techniques in the analysis of capsaicinoids.

| Technique | Ionization Method | Key Application for this compound | Findings/Advantages |

| LC-MS | ESI, APCI, CIS | Quantitative analysis in various samples. | ESI provides the highest sensitivity. Allows for the determination of major and minor capsaicinoids. |

| GC-MS | Electron Ionization (EI) | Separation and identification of volatile derivatives. | Complements LC-MS data. |

| MS/MS | Various | Structural elucidation and sensitive quantification in biological matrices. drugdiscoverynews.comresearchgate.net | Provides high selectivity and can differentiate between isomers. |

Chromatographic Separations (HPLC, GC, Micellar Electrokinetic Capillary Chromatography)

Chromatography is a fundamental technique for separating the components of a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most accurate and widely used method for the analysis of capsaicinoids. waters.com It allows for the separation and quantification of individual capsaicinoids, including this compound, from complex mixtures like plant extracts or food products. waters.comnih.gov A typical HPLC system for capsaicinoid analysis uses a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection often performed using a UV detector. nih.govnih.gov The method's reliability is demonstrated by its excellent reproducibility for retention times and peak areas. waters.com

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. chromtech.com While less common for native capsaicinoids, it can be used for their analysis, often after derivatization to increase volatility. chromtech.com

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that allows for the separation of both charged and neutral molecules. ijpsonline.comnews-medical.netwikipedia.org In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the aqueous buffer (mobile phase) and the micelles. wikipedia.orgnih.gov MEKC offers high resolution and efficiency and is a powerful tool for separating complex mixtures of compounds like capsaicinoids. ijpsonline.com

The following table compares the different chromatographic techniques used for this compound analysis.

| Technique | Principle of Separation | Application for this compound | Key Features |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. chromtech.com | Routine quantitative analysis and quality control. waters.comnih.gov | High accuracy, reproducibility, and the ability to analyze non-volatile compounds. waters.com |

| GC | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. chromtech.com | Analysis of volatile derivatives. | High resolution for volatile compounds. |

| MEKC | Differential partitioning between an aqueous buffer and micelles in an electric field. wikipedia.orgnih.gov | High-resolution separation of complex mixtures, including neutral molecules. ijpsonline.com | High efficiency and resolution; can separate both ionic and neutral compounds. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. nih.govorganicchemistrydata.org It provides detailed information about the chemical environment of atoms within a molecule. nih.gov Both 1D and 2D NMR techniques are employed. nih.gov

For a compound like this compound, ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete structural connectivity. nih.gov NMR is also valuable for assessing the purity of a sample and for studying its conformation in solution. uzh.ch While NMR can be used for quantitative analysis, its primary strength lies in unambiguous structure determination. mdpi.com

| NMR Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Number, type, and connectivity of protons. | Confirms the presence of specific functional groups and the overall proton framework. |

| ¹³C NMR | Number and type of carbon atoms. | Elucidates the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei (¹H-¹H, ¹H-¹³C). nih.gov | Establishes the complete bonding framework and confirms the precise structure. |

| ¹⁵N NMR | Information on nitrogen-containing functional groups. researchgate.net | Can provide insights into the amide linkage present in this compound. researchgate.net |

X-ray Crystallography and Cryo-Electron Microscopy

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. diamond.ac.ukyork.ac.uk By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the atomic structure can be modeled. diamond.ac.ukdgk-home.de For a molecule like this compound, obtaining a crystal structure would provide definitive proof of its stereochemistry and conformation in the solid state. mdpi.com This technique is considered the gold standard for structural determination. selvita.com

Cryo-Electron Microscopy (Cryo-EM) is a technique that has revolutionized structural biology, allowing for the determination of high-resolution structures of biomolecules in a near-native state. wikipedia.orgnih.gov Samples are rapidly frozen in vitreous ice, preserving their structure, and then imaged using an electron microscope. wikipedia.orgnih.gov While typically used for large macromolecules and complexes, recent advancements have made it applicable to smaller molecules under certain conditions, such as when they form ordered assemblies. um.edu.moesrf.frnih.gov In the context of this compound, Cryo-EM could be particularly useful for studying its interaction with target proteins, such as ion channels, providing insights into its mechanism of action at a molecular level. nih.gov

Chemical Biology and Synthetic Strategies for Methylcapsaicin Research

Design and Synthesis of Methylcapsaicin Analogs and Probes

The study of this compound, a methylated derivative of capsaicin (B1668287), and its interactions with biological systems is greatly advanced by the design and synthesis of specific analogs and chemical probes. These tools are instrumental in elucidating its mechanism of action, identifying molecular targets, and exploring its pharmacological potential.

Chemical Synthesis Approaches

The synthesis of this compound and its analogs typically builds upon established methods for capsaicinoid synthesis. The core of these methods is the formation of an amide bond between a vanillylamine (B75263) moiety and a fatty acid derivative. For this compound, the phenolic hydroxyl group of capsaicin is methylated.

One common laboratory-scale synthesis involves dissolving capsaicin in a solution of sodium hydroxide (B78521) and methanol, followed by the addition of dimethyl sulfate. This reaction methylates the hydroxyl group to yield this compound, which is noted to be less pungent than its parent compound. zenodo.orgscholaris.ca This process can be adapted to create a variety of analogs by starting with different capsaicinoid precursors.

More general strategies for creating a diverse library of analogs focus on modifying three key regions of the capsaicin molecule: the aromatic A-ring, the amide linkage in region B, and the hydrophobic acyl chain in region C. acs.orgresearchgate.net The most prevalent chemical synthesis strategy involves the acylation of a vanillylamine precursor with a desired fatty acid chloride. acs.orgarcjournals.org To synthesize this compound analogs, one would use a methylated vanillylamine precursor, such as veratrylamine, which already contains the methoxy (B1213986) group corresponding to this compound's structure. thieme-connect.com

Recent advancements have focused on developing more efficient and environmentally friendly methods. Flow synthesis, for example, has been developed for capsaicin and its derivatives, involving steps like oxime formation, reduction, and N-acylation in a continuous process. acs.org This approach offers advantages over traditional batch syntheses, which often suffer from long reaction times and variable yields. acs.org Enzymatic synthesis, using enzymes like lipases, presents another alternative that avoids the use of toxic reagents and allows for high specificity in the acylation step. mdpi.comnih.gov

These synthetic strategies are summarized in the table below:

| Synthesis Strategy | Description | Key Reagents/Components | Application for this compound Analogs |

| Direct Methylation | Post-synthesis modification of the parent capsaicinoid. | Capsaicin, Sodium Hydroxide, Dimethyl Sulfate | Simple method to produce this compound from commercially available capsaicin. zenodo.orgscholaris.ca |

| Amide Coupling | Condensation of a vanillylamine derivative with an activated fatty acid. This is the most common and versatile method. | Vanillylamine (or Veratrylamine), Fatty Acid Chloride, Coupling Agents (e.g., EDCI, HOBt) | Allows for high diversity by using veratrylamine and various branched or functionalized fatty acids. acs.orgnih.gov |

| Enzymatic Synthesis | Use of enzymes, such as lipases, to catalyze the amide or ester bond formation. | Lipase, Vanillylamine, Fatty Acid Derivatives | Offers high selectivity and milder, non-toxic reaction conditions. mdpi.comnih.gov |

| Flow Chemistry | Continuous synthesis through a series of reactors, enabling rapid optimization and scale-up. | Oxime precursors, Reducing agents, Acylating agents in a flow system | Provides a modern, efficient, and scalable approach to producing various analogs with high consistency. acs.org |

Development of Chemical Tools for Biological Interrogation

To investigate the biological roles of this compound, specialized chemical tools are synthesized. These probes are designed to report on the location, binding partners, or functional effects of the parent molecule within a cellular environment. springernature.com The primary target for capsaicinoids is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, and probes are often designed to study this interaction. springernature.comuni-leipzig.dethieme-connect.com

The development of these tools involves attaching a reporter group—such as a fluorescent dye, a photo-affinity label, or a biotin (B1667282) tag—to the this compound scaffold. The key challenge is to place the tag at a position that does not disrupt the molecule's interaction with its biological target.

Types of Chemical Probes for this compound Research:

Fluorescent Probes: These analogs have a fluorescent dye attached, allowing for direct visualization of the molecule's distribution in cells and tissues using microscopy. For studying TRPV1, calcium-sensitive fluorescent probes like Fluo-4, Fluo-8, or Fura-2 are often used to measure the Ca²⁺ influx that occurs when the channel is activated by an agonist. springernature.commdpi.com A fluorescently labeled this compound could be used to track its binding to the channel or its accumulation within the cell membrane.

Affinity-Based Probes: These probes incorporate a reactive group that can form a covalent bond with the target protein upon activation (e.g., by UV light), allowing for the identification and isolation of binding partners. They may also include a biotin tag for subsequent purification of the target protein complex.

Bioluminescence Resonance Energy Transfer (BRET) Probes: Advanced genetically encoded probes have been developed to study ion channel dynamics with high sensitivity. pnas.org For instance, BRET-based sensors can be fused to the TRPV1 channel to measure local changes in Ca²⁺ and K⁺ concentrations in real-time upon ligand binding, offering a way to dissect the specific functional effects of this compound compared to other ligands. pnas.org

The design of these probes is critical for advancing our understanding of how this compound and its analogs function at a molecular level, providing insights that are not achievable through traditional pharmacological assays alone.

Synthetic Biology and Metabolic Engineering Applications

Synthetic biology and metabolic engineering offer powerful strategies for the sustainable and controlled production of this compound and its analogs. These approaches involve engineering microorganisms or plants to serve as cellular factories, bypassing the limitations of chemical synthesis or agricultural extraction.

Repurposing Biosynthetic Enzymes

The natural production of capsaicinoids in chili peppers relies on a specific biosynthetic pathway involving a set of dedicated enzymes. A key enzyme is the capsaicin synthase (CS), which catalyzes the final condensation step between vanillylamine and a branched-chain fatty acid. By understanding this natural machinery, scientists can repurpose these or similar enzymes for novel applications.

One strategy involves exploring the substrate promiscuity of biosynthetic enzymes. nih.gov For example, acyltransferases or synthases from other natural product pathways could be screened for their ability to accept veratrylamine (the methylated precursor to the vanillyl moiety) or alternative fatty acid substrates. This could lead to the enzymatic production of a wide array of this compound analogs with varied acyl chains.

| Enzyme Type | Original Function in Capsaicinoid Biosynthesis | Potential Repurposed Application for this compound |

| Phenylalanine Ammonia Lyase (PAL) | Converts L-phenylalanine to cinnamic acid. | Provide precursors for the vanillin (B372448) pathway in a heterologous host. |

| Acyl-CoA Synthetase | Activates fatty acids (e.g., 8-methyl-6-nonenoic acid) into their CoA esters. | Could be engineered to accept different branched-chain fatty acids to create novel side chains. |

| Capsaicin Synthase (CS) / Acyltransferase | Condenses vanillylamine with 8-methyl-6-nonenoyl-CoA. | Could be engineered or repurposed to preferentially use veratrylamine as a substrate to directly synthesize this compound. |

Strategies for Heterologous Production

Heterologous production involves transferring the genetic blueprint for a specific metabolic pathway into a host organism that is easy to cultivate, such as Escherichia coli or Saccharomyces cerevisiae (yeast). For this compound, this would require the introduction of genes encoding the enzymes necessary for its synthesis.

The complete biosynthetic pathway for capsaicin starts from the amino acid phenylalanine and the fatty acid valine. To produce this compound, the pathway would need to be reconstructed in a host organism with an additional step: the methylation of the vanillylamine precursor or the final capsaicinoid product. This could be achieved by co-expressing a suitable O-methyltransferase (OMT) enzyme.

Key strategies for successful heterologous production include:

Pathway Assembly: Introducing all necessary genes from the capsaicinoid pathway into the host. This includes enzymes for both the phenylpropanoid pathway (leading to veratrylamine) and the fatty acid synthesis pathway.

Enzyme Engineering and Selection: Choosing or engineering enzymes that function efficiently in the new host environment. This may involve selecting enzymes from different plant species or modifying them to improve activity or substrate specificity.

Host Strain Optimization: Engineering the host's metabolism to increase the supply of essential precursors like malonyl-CoA and amino acids. This often involves deleting competing metabolic pathways.

Codon and Transcriptional Optimization: Modifying the genetic sequences of the introduced genes to match the codon usage of the host organism and placing them under the control of strong, inducible promoters to fine-tune their expression levels. researchgate.net This helps balance the metabolic flux and prevent the accumulation of toxic intermediates.

These synthetic biology approaches hold the promise of creating customized strains for the on-demand production of this compound and a diverse range of novel analogs, facilitating further research and development.

High-Throughput Screening and Computational Chemistry

High-throughput screening (HTS) and computational chemistry are indispensable tools in modern drug discovery and chemical biology that can be applied to this compound research. sonar.ch These technologies enable the rapid evaluation of vast numbers of compounds and the rational design of new molecules with desired properties, accelerating the discovery of novel analogs that modulate targets like the TRPV1 channel.

High-Throughput Screening (HTS) is an automated process that allows for the testing of hundreds of thousands of chemical compounds against a specific biological target. sonar.ch For this compound research, HTS assays are typically designed to identify new agonists or antagonists of the TRPV1 receptor.

Assay Formats: Common HTS assays for TRPV1 are cell-based and measure the increase in intracellular calcium (Ca²⁺) that occurs upon channel activation. mdpi.com This is often monitored using fluorescent Ca²⁺ indicators. springernature.commdpi.com A luminescence-based assay has also been developed to overcome interference from fluorescent compounds often found in natural product libraries. mdpi.com

Screening Libraries: Large and diverse chemical libraries, including natural products and synthetic small molecules, can be screened to identify "hits"—compounds that show activity in the primary assay.

Computational Chemistry complements HTS by providing methods to virtually screen compounds and predict their properties, thereby reducing the time and cost of experimental screening.

Virtual Screening: This involves using computer models to screen digital libraries of compounds.

Ligand-Based Virtual Screening: If the structures of known active molecules like this compound are available, computational models can search for other compounds with similar shapes or chemical features.

Structure-Based Virtual Screening: If the 3D structure of the target protein (e.g., TRPV1) is known, molecular docking simulations can predict how different compounds might bind to the target's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR model could predict the TRPV1-modulating activity of new, unsynthesized structures, guiding the design of more potent or selective molecules.

Liability Prediction: Computational tools can also be used to predict potential issues with hit compounds, such as chemical reactivity, aggregation, or interference with the assay technology itself, helping to filter out false positives.

Identification of Molecular Modulators

The biological effects of this compound are primarily mediated through its interaction with the TRPV1 receptor, a non-selective cation channel involved in pain perception. ontosight.ai The identification of molecules that can modulate the activity of this compound is crucial for understanding its mechanism of action and for developing new therapeutic agents.

Molecular modulators of this compound can be broadly categorized as follows:

Agonists: These molecules, like this compound itself, activate the TRPV1 receptor. Structure-activity relationship (SAR) studies have been instrumental in identifying key pharmacophore regions of capsaicin-like molecules that are essential for potent agonism. researchgate.net These regions include the aromatic A-region, the amide B-region, and the hydrophobic C-region. researchgate.netacs.org Modifications to these regions can lead to the development of novel agonists with altered potency and properties. acs.org

Antagonists: These molecules block the activation of the TRPV1 receptor by agonists like this compound. The development of TRPV1 antagonists is a key strategy for creating non-addictive analgesics.

Allosteric Modulators: These molecules bind to a site on the TRPV1 receptor that is different from the agonist binding site, and can either enhance or inhibit the receptor's response to this compound.

Several experimental techniques are employed to identify and characterize molecular modulators of this compound. High-throughput screening (HTS) of small molecule libraries is a powerful method for discovering novel modulators. embl.orgelifesciences.org This approach involves testing thousands of compounds for their ability to alter TRPV1 activity in cellular assays. acs.org Biophysical techniques, such as surface plasmon resonance (SPR), can be used to study the binding affinity of small molecules to the TRPV1 receptor. embl.org

Table 1: Examples of Molecular Modulators and their Effects

| Modulator Type | Example Compound | Effect on this compound Activity | Reference |

| Agonist | Capsaicin | Activates TRPV1 receptor, similar to this compound | researchgate.netacs.org |

| Antagonist | Capsazepine | Blocks TRPV1 activation by this compound | |

| Allosteric Modulator | Not specified | Can enhance or inhibit TRPV1 response |

Computational Design of Novel this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel this compound derivatives with improved properties. nih.govirb.hrrsc.org These approaches allow researchers to predict the biological activity of virtual compounds before they are synthesized, thereby saving time and resources. nih.gov

The process of computational design typically involves the following steps:

Target Identification and Validation: The first step is to identify and validate the biological target, which in this case is the TRPV1 receptor.

Binding Site Analysis: The three-dimensional structure of the TRPV1 receptor is used to identify and characterize the binding site for this compound and its analogs.

Ligand-Based and Structure-Based Design:

Ligand-based design utilizes the structures of known active compounds, like this compound, to develop a pharmacophore model. This model defines the essential structural features required for biological activity and is used to screen virtual libraries for new compounds. embl.org

Structure-based design uses the 3D structure of the target protein to dock virtual compounds into the binding site and predict their binding affinity. embl.org This approach allows for the design of molecules that fit precisely into the binding pocket.

In Silico Screening and Optimization: Large virtual libraries of compounds can be screened computationally to identify potential hits. rsc.org The most promising candidates can then be optimized in silico to improve their predicted activity, selectivity, and pharmacokinetic properties. nih.gov

Synthesis and Biological Evaluation: The computationally designed compounds are then synthesized and tested experimentally to validate the predictions. nih.govrsc.orgsioc-journal.cnmdpi.com

Recent advances in computational methods, including the use of artificial intelligence and machine learning, are further enhancing the power of computational drug design. rsc.org These techniques can analyze vast datasets of chemical structures and biological activities to identify complex patterns and design principles that can guide the development of the next generation of this compound derivatives.

Table 2: Computationally Designed this compound Derivatives and Their Predicted Properties

| Derivative | Predicted Activity | Design Strategy |

| YB-16 | Analgesic with reduced pungency | Structural modifications to reduce pungency while maintaining TRPV1 activation acs.org |

| Diimidazole Analogues | Improved PCSK9 inhibitory activity | Optimization of ligand shape complementarity nih.gov |

| Myricetin Derivatives | Inhibitory activity against plant pathogens | Active splicing strategy sioc-journal.cn |

| Thiazolo[4,5-b]pyridin-2-ones | Antimicrobial activity | Hybrid-pharmacophore approach mdpi.com |

Q & A

Q. What are the validated analytical techniques for characterizing Methylcapsapaicin’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation and confirmation of synthetic pathways. Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is standard for pharmacological studies) using reverse-phase columns with UV detection (λ = 280 nm for capsaicinoids) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, particularly for detecting degradation products .

Q. Table 1: Analytical Techniques for Methylcapsaicin Characterization

| Technique | Key Parameters | Applications | Detection Limits |

|---|---|---|---|

| NMR | 500 MHz, CDCl₃ solvent | Structural verification | ≥0.1 mg sample |

| HPLC | C18 column, 1 mL/min flow rate | Purity assessment | 0.01 μg/mL |

| GC-MS | Electron ionization (70 eV) | Trace impurity detection | 1 ng/mL |

Q. How should synthesis protocols for this compound be optimized for reproducibility?

Adopt modular synthesis routes with strict control over:

- Reaction Conditions : Use anhydrous solvents (e.g., DCM) under inert gas to prevent oxidation of phenolic groups .

- Catalyst Selection : Opt for Pd/C or PtO₂ for hydrogenation steps to minimize side products .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water .

- Documentation : Report yields, melting points, and spectral data (IR, NMR) in line with IUPAC guidelines .

Q. What in vitro models are suitable for initial screening of this compound’s bioactivity?

Prioritize TRPV1-transfected cell lines (e.g., HEK293) for receptor affinity studies. Key parameters:

- Calcium Imaging : Quantify TRPV1 activation using Fluo-4 AM dye (ex/em: 494/506 nm) .

- Dose-Response Curves : Use 3–5 log-unit concentration ranges (e.g., 1 nM–100 μM) with capsaicin as a positive control .

- Data Normalization : Express results as % response relative to maximal capsaicin activation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacological data?

Address translational gaps through:

Q. Table 2: In Vitro vs. In Vivo Study Design Considerations

| Parameter | In Vitro | In Vivo |

|---|---|---|

| Dose Range | 1 nM–100 μM | 0.1–10 mg/kg |

| Endpoint | Receptor activation (IC₅₀) | Nociceptive behavior (e.g., paw-licking latency) |

| Controls | Capsaicin, SB-366791 (TRPV1 antagonist) | Vehicle, wild-type vs. knockout models |

Q. What statistical approaches are recommended for time-dependent effects in longitudinal studies?

- Mixed-Effects Models : Account for inter-individual variability in repeated-measures designs .

- Survival Analysis : Use Kaplan-Meier curves for latency-to-response endpoints (e.g., thermal hyperalgesia) .

- Power Analysis : Ensure ≥80% power with α = 0.05; adjust for multiple comparisons (Bonferroni correction) .

Q. How should contradictory data on this compound’s thermoregulatory effects be analyzed?

Apply systematic review principles:

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

- Sensitivity Analysis : Exclude outliers (e.g., studies with incomplete blinding) to assess robustness .

- Publication Bias : Evaluate via funnel plots or Egger’s regression test .

Methodological Best Practices

- Reproducibility : Deposit raw spectra, chromatograms, and statistical code in open repositories (e.g., Zenodo) .

- Ethical Reporting : Disclose conflicts of interest and negative results to avoid bias .

- Interdisciplinary Validation : Collaborate with synthetic chemists and pharmacologists for cross-verification of data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.